molecular formula C9H7BrN2O B172280 5-Amino-3-(2-bromophenyl)isoxazole CAS No. 119162-51-5

5-Amino-3-(2-bromophenyl)isoxazole

Cat. No. B172280
CAS RN: 119162-51-5
M. Wt: 239.07 g/mol
InChI Key: IWZPUSFAARHNRW-UHFFFAOYSA-N
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Description

5-Amino-3-(2-bromophenyl)isoxazole is a compound with the molecular weight of 239.07 . Its IUPAC name is 3-(2-bromophenyl)-5-isoxazolamine . It is a solid substance stored at refrigerator temperature .


Molecular Structure Analysis

The InChI code for 5-Amino-3-(2-bromophenyl)isoxazole is 1S/C9H7BrN2O/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,11H2 .


Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The synthesis of isoxazoles often involves (3 + 2) cycloaddition reactions .

It is stored at refrigerator temperature and shipped at room temperature .

Scientific Research Applications

Synthesis and Biological Applications

  • Carbonic Anhydrase Inhibitory Properties : Compounds containing isoxazole, including derivatives of 5-Amino-3-(2-bromophenyl)isoxazole, have been found to exhibit potent inhibitory activity against carbonic anhydrase II and VII. These isoforms are relevant in treating conditions like glaucoma and neuropathic pain (Altug et al., 2017).

  • Electrochemically Induced Transformations : Another study explored the electrochemical transformation of compounds related to 5-Amino-3-(2-bromophenyl)isoxazole, indicating potential for biomedical applications in managing inflammatory diseases (Ryzhkova et al., 2020).

  • Regioselective Synthesis of Isoxazoles : A novel procedure for synthesizing 3-aminoisoxazoles, which could include 5-Amino-3-(2-bromophenyl)isoxazole, has been developed. This process has high yields and is significant in the synthesis of various isoxazole derivatives (Girardin et al., 2009).

  • Spectral Studies and Molecular Docking : Specific isoxazole derivatives have been characterized through spectral studies and molecular docking, providing insights into their structure and potential interactions with biological targets. These findings can be instrumental in the development of new drugs or materials (Sreenatha et al., 2017).

Chemical Synthesis and Properties

  • Regioselective Reactions for Building Blocks : Research on the synthesis of 5-fluoroalkyl-substituted isoxazoles from halogenoximes indicates a versatile method for creating isoxazole-based compounds, potentially applicable to 5-Amino-3-(2-bromophenyl)isoxazole (Chalyk et al., 2019).

  • Reactions Induced by Metal Carbonyls : The reaction of polymethylene-substituted isoxazolines with metal carbonyls, related to isoxazole chemistry, sheds light on the mechanisms and potential applications of these compounds in various chemical syntheses (Nitta et al., 1985).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

Given the significance of isoxazoles in drug discovery, it is imperative to develop new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes is one of the potential future directions .

Mechanism of Action

Target of Action

Isoxazole derivatives are known for their diverse pharmacological effects . .

Mode of Action

Isoxazole derivatives are synthesized through various methods, most commonly through the (3 + 2) cycloaddition reaction . The interaction of this compound with its potential targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

Given the diverse biological activities of isoxazole derivatives, it is likely that multiple pathways could be affected

Result of Action

Isoxazole derivatives are known for their diverse pharmacological effects, including potential antileishmanial and antimalarial activities . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-Amino-3-(2-bromophenyl)isoxazole is not well-studied. Environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound. For instance, the compound is a solid at room temperature and is stored in a refrigerator , suggesting that temperature could affect its stability

properties

IUPAC Name

3-(2-bromophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZPUSFAARHNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-(2-bromophenyl)isoxazole

CAS RN

119162-51-5
Record name 3-(2-bromophenyl)-1,2-oxazol-5-amine
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